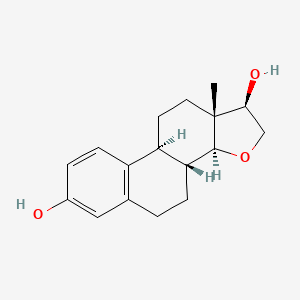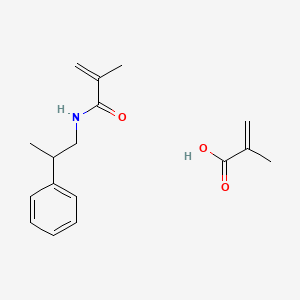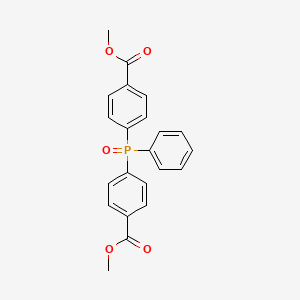
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound that belongs to the class of thiols. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is notable for its unique structure, which includes a pyridyloxy group and a pentylamino chain, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinol with 1-bromopentane to form 4-methyl-2-pyridyloxy-pentane. This intermediate is then reacted with ethanethiol in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Substituted amines or amides.
科学的研究の応用
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyridyloxy group may interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
類似化合物との比較
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar sulfhydryl group.
2-(5-(4-methyl-2-pyridyloxy)pentyl)amine: Lacks the thiol group but has a similar pyridyloxy-pentyl structure.
4-methyl-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its combination of a thiol group and a pyridyloxy-pentyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
41287-58-5 |
|---|---|
分子式 |
C13H23ClN2OS |
分子量 |
290.85 g/mol |
IUPAC名 |
2-[5-(4-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-5-7-15-13(11-12)16-9-4-2-3-6-14-8-10-17;/h5,7,11,14,17H,2-4,6,8-10H2,1H3;1H |
InChIキー |
FQGSDDOBFKGGOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)OCCCCCNCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






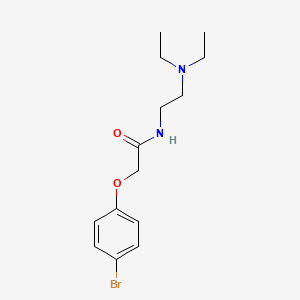
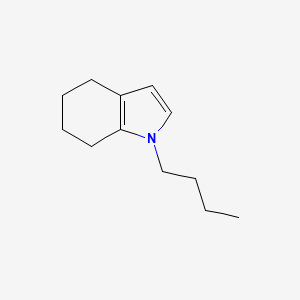

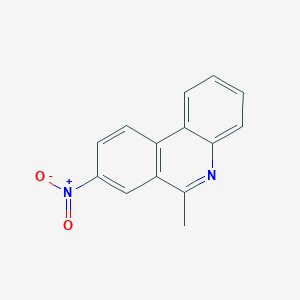
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
